Chemical structure and properties of 3-(1H-1,2,3-triazol-1-yl)benzene-1-sulfonyl chloride
Chemical structure and properties of 3-(1H-1,2,3-triazol-1-yl)benzene-1-sulfonyl chloride
An In-depth Technical Guide to 3-(1H-1,2,3-triazol-1-yl)benzene-1-sulfonyl chloride: Synthesis, Properties, and Applications
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 3-(1H-1,2,3-triazol-1-yl)benzene-1-sulfonyl chloride, a molecule of significant interest in medicinal chemistry and drug discovery. While direct literature on this specific compound is sparse[1], its structure combines two key functional groups: a highly reactive sulfonyl chloride and a biologically relevant 1,2,3-triazole moiety. This guide, therefore, leverages established chemical principles to propose a robust synthetic pathway, predict its physicochemical and spectroscopic properties, and detail its expected reactivity. The potential applications of this compound as a versatile building block for the synthesis of novel sulfonamide libraries are also discussed, providing researchers and drug development professionals with a foundational resource for its utilization.
Introduction: The Convergence of Two Pharmacophores
The field of medicinal chemistry is in a constant search for novel molecular scaffolds that can serve as starting points for the development of new therapeutic agents. The compound 3-(1H-1,2,3-triazol-1-yl)benzene-1-sulfonyl chloride represents a strategic convergence of two privileged pharmacophores: the sulfonamide precursor (sulfonyl chloride) and the 1,2,3-triazole ring.
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The Sulfonyl Chloride Group: This functional group is a cornerstone of medicinal chemistry, primarily serving as a highly reactive electrophile for the synthesis of sulfonamides.[2] Sulfonamides are present in a vast array of clinically approved drugs, including antibacterial agents, diuretics, anticonvulsants, and anti-inflammatory drugs.[2] The reactivity of the sulfonyl chloride allows for its facile reaction with a wide range of primary and secondary amines to generate diverse libraries of sulfonamide derivatives.[2][3]
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The 1,2,3-Triazole Ring: The 1,2,3-triazole moiety has gained immense popularity in drug discovery, largely due to the advent of "click chemistry".[4][5][6] This heterocyclic ring is not merely a passive linker; it is metabolically stable and capable of forming hydrogen bonds and dipole interactions, which can contribute to a molecule's binding affinity for biological targets.[4] The triazole core is found in numerous drugs with a wide spectrum of biological activities, including antiviral, antimicrobial, and anticancer properties.[7][8][9]
The combination of these two groups in a single molecule, 3-(1H-1,2,3-triazol-1-yl)benzene-1-sulfonyl chloride, creates a powerful and versatile building block for the rapid generation of novel, biologically relevant compounds.
Physicochemical and Structural Properties
While experimental data is not available in the public literature[1], the key properties of the target molecule can be predicted based on its chemical structure.
| Property | Value | Source |
| Molecular Formula | C₈H₆ClN₃O₂S | PubChem[1] |
| Monoisotopic Mass | 242.98692 Da | PubChem[1] |
| IUPAC Name | 3-(1H-1,2,3-triazol-1-yl)benzenesulfonyl chloride | PubChem[1] |
| SMILES | C1=CC(=CC(=C1)S(=O)(=O)Cl)N2C=CN=N2 | PubChem[1] |
| InChI Key | IEJFTXPDHBCJNL-UHFFFAOYSA-N | PubChem[1] |
| Predicted XlogP | 1.4 | PubChem[1] |
Proposed Synthetic Pathway
A logical and efficient synthetic route to 3-(1H-1,2,3-triazol-1-yl)benzene-1-sulfonyl chloride can be designed based on well-established and reliable chemical transformations. The proposed pathway involves a three-step sequence starting from the commercially available 3-aminobenzene-1-sulfonyl chloride.
Caption: Proposed synthetic pathway for the target compound.
Step 1: Synthesis of 3-Azidobenzene-1-sulfonyl chloride
This step involves the conversion of the primary aromatic amine to an aryl azide. This is a standard and widely used transformation in organic synthesis.[10][11]
Protocol:
-
Diazotization:
-
Suspend 3-aminobenzene-1-sulfonyl chloride (1.0 eq)[12][13] in a mixture of concentrated hydrochloric acid and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.[10][14]
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0-1.2 eq) dropwise, ensuring the internal temperature remains below 5 °C.[10][14] The formation of the diazonium salt is typically monitored using starch-iodide paper.[10]
-
-
Azidation:
-
In a separate flask, dissolve sodium azide (1.1-1.5 eq) in water and cool to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the sodium azide solution. Vigorous nitrogen evolution will be observed.
-
Allow the reaction to stir at 0-5 °C for 1-2 hours, then warm to room temperature and stir for an additional 1-2 hours.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3-azidobenzene-1-sulfonyl chloride.
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Causality and Trustworthiness: The low temperature is critical as aryl diazonium salts are unstable and can decompose or undergo unwanted side reactions at higher temperatures.[10][14] The use of an in-situ generated diazonium salt which is immediately reacted with sodium azide is a standard, self-validating protocol that minimizes the handling of the potentially unstable intermediate.[10][15]
Step 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This step utilizes the highly efficient and regioselective "click" reaction to form the 1,2,3-triazole ring.[4][5][7]
Protocol:
-
Reaction Setup:
-
Dissolve the crude 3-azidobenzene-1-sulfonyl chloride (1.0 eq) in a suitable solvent system, such as a 1:1 mixture of tert-butanol and water.[7]
-
Introduce a source of acetylene. This can be done by bubbling acetylene gas through the solution or by using a stable acetylene equivalent.
-
Add the copper(I) catalyst. This is typically generated in situ by adding copper(II) sulfate pentahydrate (0.05-0.1 eq) and a reducing agent like sodium ascorbate (0.1-0.2 eq).[7]
-
-
Reaction and Workup:
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain the pure 3-(1H-1,2,3-triazol-1-yl)benzene-1-sulfonyl chloride.
-
Causality and Trustworthiness: The CuAAC reaction is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups, including the sulfonyl chloride.[5][7] The use of sodium ascorbate to reduce Cu(II) to the active Cu(I) catalytic species in situ is a standard and reliable method that ensures the reaction proceeds efficiently.[7]
Reactivity and Synthetic Applications
The primary reactivity of 3-(1H-1,2,3-triazol-1-yl)benzene-1-sulfonyl chloride is dictated by the highly electrophilic sulfur atom of the sulfonyl chloride group.[2][16] This makes it an excellent substrate for nucleophilic substitution reactions.
Caption: Key reactions of the target sulfonyl chloride.
Sulfonamide Formation
The most significant application of this compound is its reaction with primary and secondary amines to form a diverse range of sulfonamides.[2][3][17] This reaction is robust and typically proceeds in the presence of a base (like pyridine or triethylamine) to neutralize the HCl byproduct.
General Protocol for Sulfonamide Synthesis:
-
Dissolve the amine (1.0 eq) in a suitable solvent (e.g., dichloromethane, pyridine).
-
Add a base (1.1-1.5 eq), such as triethylamine or pyridine.
-
Cool the solution to 0 °C.
-
Add a solution of 3-(1H-1,2,3-triazol-1-yl)benzene-1-sulfonyl chloride (1.0-1.1 eq) in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Perform an aqueous workup to remove the base and its salt, then extract the sulfonamide product.
-
Purify by recrystallization or column chromatography.
This straightforward protocol allows for the parallel synthesis of large libraries of compounds for high-throughput screening in drug discovery programs.
Sulfonate Ester Formation
Reaction with alcohols in the presence of a base yields sulfonate esters.[2][3] This transformation is useful in organic synthesis for converting a poor leaving group (a hydroxyl group) into an excellent one (a sulfonate group).[2]
Potential in Drug Discovery
The structural motif of 3-(1H-1,2,3-triazol-1-yl)benzene-1-sulfonyl chloride makes it a highly attractive starting point for the discovery of new therapeutic agents. By reacting it with a diverse collection of amine-containing fragments, researchers can rapidly generate libraries of novel sulfonamides. The triazole ring can provide additional binding interactions with target proteins, potentially leading to compounds with high potency and selectivity. This scaffold could be explored for a multitude of therapeutic areas where sulfonamides and triazoles have shown promise, including:
-
Enzyme inhibitors [9]
Conclusion
While 3-(1H-1,2,3-triazol-1-yl)benzene-1-sulfonyl chloride is not a widely documented compound, its constituent parts suggest it is a molecule of high synthetic value. This guide has provided a robust, scientifically-grounded framework for its synthesis, characterization, and application. The proposed synthetic route relies on high-yielding and reliable reactions, making the compound readily accessible. Its inherent reactivity as a sulfonyl chloride, combined with the favorable biological properties of the 1,2,3-triazole ring, positions it as a premier building block for the discovery of next-generation sulfonamide-based therapeutics. Researchers in the pharmaceutical and life sciences are encouraged to explore the potential of this versatile scaffold in their drug discovery endeavors.
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